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Compound of Interest

Compound Name: Phoslactomycin C

Cat. No.: B15580053 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Phoslactomycin C (PLM-C) is a member of the phoslactomycin family, a class of polyketide

natural products isolated from various species of actinomycetes, primarily the genus

Streptomyces.[1] Structurally, phoslactomycins are characterized by an α,β-unsaturated δ-

lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane ring.[1][2]

These compounds, including PLM-C, are recognized as potent and selective inhibitors of the

serine/threonine protein phosphatase 2A (PP2A).[1] This inhibitory action is the primary

mechanism behind their significant biological activities, which include antifungal, antibacterial,

and antitumor properties, making Phoslactomycin C a molecule of high interest for drug

discovery and development.[1][3]

Mechanism of Action: Inhibition of Protein
Phosphatase 2A (PP2A)
The principal molecular target of Phoslactomycin C is the catalytic subunit of Protein

Phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that plays a central role in

regulating a multitude of cellular processes, including cell cycle progression, signal

transduction, and apoptosis.[1] It functions by dephosphorylating key signaling proteins.
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Phoslactomycin C exerts its effect by inhibiting PP2A activity. While the specific binding site

for PLM-C has not been detailed, its close analog, Phoslactomycin A, has been shown to bind

directly to the Cysteine-269 residue of the PP2A catalytic subunit. By inhibiting PP2A,

phoslactomycins lock substrate proteins in a state of hyperphosphorylation. This disrupts

normal cellular signaling and can lead to the activation of apoptotic pathways and cell cycle

arrest, particularly in cancer cells where these pathways are often dysregulated.[1] Key

signaling pathways negatively regulated by PP2A and thus affected by its inhibition include the

MAPK/ERK and PI3K/Akt pathways.[4]
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Caption: Phoslactomycin C inhibits PP2A, leading to hyperphosphorylation and activation of
pro-survival pathways.
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Applications & Quantitative Data
Phoslactomycin C's potent biological activities make it a valuable candidate for drug

discovery, particularly in oncology and infectious diseases.

Anticancer Potential
By inhibiting the tumor-suppressing phosphatase PP2A, phoslactomycins can induce cell cycle

arrest and apoptosis in cancer cells.[1] While specific cytotoxic data for Phoslactomycin C is

not readily available in the reviewed literature, related analogs have demonstrated potent

activity against cancer cell lines.

Table 1: In Vitro Anticancer Activity of Phoslactomycin Analogs

Compound Target Cell Line IC₅₀ (µM) Reference

Phoslactomycin A L1210 Leukemia 0.46 [4]

Phoslactomycin C Data not available -

Phoslactomycin F L1210 Leukemia Data not available [4]

Fostriecin (related

PP2A inhibitor)
L1210 Leukemia Data available [4]

Note: This table includes data from closely related analogs due to the limited availability of

specific IC₅₀ values for Phoslactomycin C.

Antifungal Activity
Phoslactomycin C exhibits strong activity against various fungi, positioning it as a potential

lead for novel antifungal agents.[1][5] Some phoslactomycin derivatives have shown efficacy

against fungal plant pathogens like Pyricularia oryzae and Septoria tritici with ED₅₀ values in

the low micromolar range.[6]

Table 2: In Vitro Antifungal Activity of Phoslactomycin Analogs
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Compound Fungal Species MIC / ED₅₀ (µM) Reference

Phoslactomycin C Various Fungi

Strong activity
reported, specific
MIC data not
available

[1][5]

Phoslactomycin H / I Pyricularia oryzae 7 - 16 [6]

Phoslactomycin H / I Septoria tritici 7 - 16 [6]

Note: MIC (Minimum Inhibitory Concentration); ED₅₀ (Effective Dose for 50% inhibition). Data

for specific analogs are presented.

Experimental Protocols
Protocol 1: Generalized Isolation and Purification of
Phoslactomycins
This protocol outlines a general method for producing and isolating phoslactomycins from

Streptomyces species, based on common literature procedures.[1]
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Caption: Generalized workflow for phoslactomycin production and purification.[1]
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Methodology:

Fermentation:

Prepare a seed culture by inoculating a suitable medium with spores of the Streptomyces

strain. Incubate at 28°C for 2-3 days with shaking.[1]

Inoculate a larger volume of production medium with the seed culture. Ferment for 5-7

days at 28°C with controlled aeration and agitation.[1]

Extraction:

Harvest the culture broth and separate the mycelium from the supernatant via

centrifugation.[1]

Extract the supernatant with a water-immiscible organic solvent (e.g., ethyl acetate).[1]

Extract the mycelial cake with an organic solvent (e.g., methanol or acetone).[1]

Combine all organic extracts and concentrate under reduced pressure to yield a crude

extract.[1]

Purification:

Subject the crude extract to silica gel column chromatography, eluting with a solvent

gradient (e.g., chloroform-methanol).[1]

Monitor the collected fractions for PP2A inhibitory activity or antifungal activity to identify

active fractions.[1]

Pool the active fractions and perform further purification using reversed-phase high-

performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs

like PLM-C.[1]

Protocol 2: In Vitro PP2A Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of

Phoslactomycin C on PP2A activity, adapted from standard methodologies for phosphatase
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inhibitors.[7][8] The principle involves quantifying the amount of free phosphate released from a

synthetic phosphopeptide substrate by active PP2A.

Materials:

Recombinant human PP2A catalytic subunit (rhPP2Ac)

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT)

Synthetic phosphopeptide substrate (e.g., KRpTIRR)

Phoslactomycin C stock solution (in DMSO or other suitable solvent)

Malachite Green Reagent (for phosphate detection)

96-well microplate

Microplate reader

Methodology:

Enzyme Preparation: Dilute the rhPP2Ac stock to a working concentration in cold Assay

Buffer.

Inhibitor Preparation: Prepare serial dilutions of Phoslactomycin C in Assay Buffer. Include

a "no inhibitor" control (vehicle only) and a "maximum inhibition" control (using a known

potent inhibitor like Okadaic Acid).

Assay Reaction:

Add 40 µL of Assay Buffer to all wells of a 96-well plate.

Add 10 µL of the diluted Phoslactomycin C (or controls) to the appropriate wells.

Add 10 µL of diluted rhPP2Ac to initiate the pre-incubation. Mix gently.

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

[7]
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Substrate Addition:

Add 10 µL of the phosphopeptide substrate to all wells to start the dephosphorylation

reaction.[7]

Incubate the plate for 30 minutes at 37°C.[7]

Phosphate Detection:

Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent

will form a colored complex with the free phosphate released.

Incubate for 15-20 minutes at room temperature for color development.

Data Acquisition:

Measure the absorbance of each well at ~620-650 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (wells with no enzyme).

Calculate the percentage of inhibition for each Phoslactomycin C concentration relative

to the "no inhibitor" control.

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay for Anticancer
Screening
The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound

against a cancer cell line. It measures the metabolic activity of cells, which is proportional to the

number of viable cells.[3]
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Caption: Workflow for determining cytotoxicity using the MTT assay.[3]
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Methodology:

Cell Seeding:

Harvest a log-phase culture of a cancer cell line (e.g., HeLa, MCF-7).

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well).

Incubate overnight (~24 hours) at 37°C, 5% CO₂ to allow cells to attach.

Compound Treatment:

Prepare serial dilutions of Phoslactomycin C in a complete culture medium.

Remove the old medium from the cells and replace it with the medium containing the

various concentrations of PLM-C. Include vehicle-only (negative) and untreated (control)

wells.

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.[6]

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During

this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to

purple formazan crystals.[3]

Solubilization:

Carefully remove the medium from each well without disturbing the formazan crystals.

Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01

M HCl) to each well to dissolve the crystals.

Mix gently on an orbital shaker for ~15 minutes to ensure complete dissolution.[6]
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Data Acquisition and Analysis:

Measure the absorbance of the resulting purple solution in each well using a microplate

reader at a wavelength of ~570 nm.

Calculate the percentage of cell viability for each concentration compared to the untreated

control cells.

Plot the percent viability versus the log of the drug concentration to generate a dose-

response curve and determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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